Hras-1Y i-motif Probe-1
Description
Properties
Molecular Formula |
C18H25N5O |
|---|---|
Molecular Weight |
327.43 |
IUPAC Name |
2-((2-Amino-6-(4-(1-(pyrrolidin-1-yl)ethyl)phenyl)pyrimidin-4-yl)amino)ethan-1-ol |
InChI |
InChI=1S/C18H25N5O/c1-13(23-9-2-3-10-23)14-4-6-15(7-5-14)16-12-17(20-8-11-24)22-18(19)21-16/h4-7,12-13,24H,2-3,8-11H2,1H3,(H3,19,20,21,22) |
InChI Key |
UVKWGQPLRGRXNH-UHFFFAOYSA-N |
SMILES |
OCCNC1=NC(N)=NC(C2=CC=C(C(N3CCCC3)C)C=C2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hras-1Y i-motif Probe-1 |
Origin of Product |
United States |
Discovery and Design Principles of Hras 1y I Motif Probes
Methodologies for Identifying Small Molecule Ligands for i-Motifs
The identification of small molecules that bind to specific nucleic acid structures like i-motifs is a complex task due to the structural flexibility and potential polymorphism of the target. uclouvain.be Various high-throughput and rational methods are employed to navigate these challenges.
Small Molecule Microarray (SMM) has emerged as a powerful and scalable platform for discovering interactions between proteins and small molecules, and it has been successfully adapted for nucleic acid targets. koehlerlab.orgresearchgate.netacs.org This high-throughput technique involves the robotic printing of thousands of unique small molecules onto a functionalized glass slide. koehlerlab.org The array is then incubated with a fluorescently labeled target molecule, in this case, the folded hras-1Y i-motif. nih.gov Spots on the microarray where the small molecule binds to the labeled target exhibit fluorescence, which can be detected with a scanner, rapidly identifying potential "hits". researchgate.net
In the pioneering work to identify ligands for the hras-1Y i-motif, a SMM screening approach was utilized to screen a library of 7,042 drug-like compounds. nih.gov Researchers designed a 5'-AlexaFluor 647-labeled hras-1Y i-motif DNA construct that is known to fold properly at the buffer's pH. nih.gov The SMM slides were incubated with the labeled i-motif, allowing for the rapid identification of compounds that physically interact with the folded DNA structure while showing no affinity for other folded oligonucleotides. nih.gov This unbiased screening method was instrumental in discovering the first known small molecule binders for this target. nih.gov
Rational design is a strategy that uses the three-dimensional structure of a target to design molecules that are predicted to bind to it with high affinity and selectivity. This approach is fundamental in modern drug discovery. oncodesign-services.com However, its application to i-motifs is fraught with challenges. The structure of i-motifs is highly dependent on pH, as they are stabilized by hemi-protonated cytosine–cytosine (C:C+) base pairs, which typically require acidic conditions to form. uclouvain.benih.gov This pH sensitivity, along with their inherent flexibility and polymorphism, makes obtaining high-resolution structural data difficult. uclouvain.be
For the specific case of the hras-1Y i-motif, no atomic-resolution structure was available, which precluded a purely rational design approach for the initial discovery of ligands. nih.gov While modeling studies can provide plausible interaction modes after a ligand is discovered, the absence of a defined structure makes de novo design challenging. nih.gov Therefore, screening-based methods like SMM are often preferred for the initial identification of ligands for novel or structurally uncharacterized nucleic acid targets. nih.govnih.gov
Chemical Space Exploration and Lead Compound Identification for HRAS-1Y i-Motif
The exploration of chemical space for binders to the hras-1Y i-motif was conducted using the aforementioned SMM screen of 7,042 compounds. nih.gov This approach led to the discovery of the first small organic compounds reported to directly interact with the hras-1Y i-motif. nih.gov From this screen, two distinct lead compounds with different chemical scaffolds were identified, designated as compound 1 and compound 2 . nih.gov
Compound 1 , now known as Hras-1Y i-motif Probe-1, and compound 2 were found to bind to the i-motif with micromolar affinity. nih.gov Their binding affinities were confirmed using two orthogonal biophysical techniques: surface plasmon resonance (SPR) and fluorescence titration, which yielded comparable results. nih.gov A crucial aspect of their validation was the pH-dependent nature of their binding; the compounds only interacted with the DNA when the i-motif was properly folded at a permissive pH, indicating selectivity for the folded structure over unfolded single strands. nih.gov
| Compound | Binding Affinity (K D) by SPR | Binding Affinity (K D) by Fluorescence Titration |
| This compound | 7.4 ± 5.3 µM | 10.2 ± 3.1 µM |
| Compound 2 | 5.9 ± 3.7 µM | 8.8 ± 3.1 µM |
This table displays the initial binding affinities of the two lead compounds identified from the SMM screen for the hras-1Y i-motif. Data sourced from Journey et al., 2018. nih.gov
Circular dichroism (CD) spectroscopy further revealed that the two compounds have different effects on the i-motif structure. This compound caused a small but measurable change in the i-motif conformation, whereas compound 2 had a minimal effect, suggesting different modes of interaction. nih.gov
Structure-Activity Relationship (SAR) Studies in Optimizing Probe Affinity and Selectivity
Following the identification of the lead compounds, a structure-activity relationship (SAR) study was undertaken to understand which chemical features were critical for binding and to potentially develop analogs with improved affinity. nih.govoncodesign-services.com Commercially available analogs of both this compound and compound 2 were acquired and their binding affinities were measured by both fluorescence intensity titration and SPR. nih.gov
For this compound, the SAR study revealed that the hydroxyethyl (B10761427) amino sidechain was critical for binding. nih.gov Replacing this group with a methoxy (B1213986) substituent or other bulkier groups completely abolished the compound's ability to bind to the i-motif, indicating a highly specific interaction. nih.gov
The SAR study on compound 2 was more fruitful for probe optimization. Several analogs were tested, revealing key structural insights. The study demonstrated that modifications to the pyrimidine (B1678525) ring and the nature of the substituent on the phenyl ring significantly impacted binding affinity. nih.gov Notably, two analogs of compound 2 , designated 2a and 2b , demonstrated significantly improved, submicromolar binding affinities for the hras-1Y i-motif. nih.gov This outcome highlighted that even small changes to the chemical structure could lead to large changes in affinity, confirming a specific and optimizable interaction between the ligands and the i-motif. nih.gov
| Compound ID | Modification from Compound 2 | Binding Affinity (K D) by Fluorescence Titration | Binding Affinity (K D) by SPR |
| 2 | (Lead Compound) | 8.8 ± 3.1 µM | 5.9 ± 3.7 µM |
| 2a | Phenyl group replaced with 4-methylphenyl | 0.8 ± 0.4 µM | 0.7 ± 0.3 µM |
| 2b | Phenyl group replaced with 4-methoxyphenyl | 0.9 ± 0.5 µM | 0.8 ± 0.1 µM |
| 2c | Phenyl group replaced with 4-chlorophenyl | 1.8 ± 0.7 µM | 1.4 ± 0.5 µM |
| 2d | Pyrrolidine replaced with piperidine | 2.5 ± 1.1 µM | 2.1 ± 0.8 µM |
| 2e | Pyrrolidine replaced with morpholine | 10.2 ± 4.5 µM | 9.8 ± 3.2 µM |
This table summarizes the SAR findings for analogs of compound 2, showing how specific chemical modifications affect binding affinity to the hras-1Y i-motif. Data sourced from Journey et al., 2018. nih.gov
Molecular Interaction Mechanisms and Binding Dynamics of Hras 1y I Motif Probes
Quantitative Determination of Binding Affinity and Thermodynamics
The initial identification of Hras-1Y i-motif Probe-1 (also referred to as Compound 1 in foundational research) was conducted through a small molecule microarray screen designed to find compounds that bind to the hras-1Y i-motif. nih.gov Subsequent quantitative analysis using biophysical techniques confirmed its binding affinity.
The binding affinity of this compound for the HRAS-1Y i-motif has been quantified using multiple methods, yielding values in the micromolar range. Surface Plasmon Resonance (SPR) and fluorescence titration are two orthogonal techniques employed to determine the equilibrium dissociation constant (K_d), a measure of binding affinity where a lower value indicates a stronger interaction.
Initial SPR experiments with six promising compounds showed that this compound was one of two lead compounds with K_d values in the single-digit micromolar range. nih.gov A subsequent fluorescence titration assay was developed to independently measure the binding affinity. The results from these distinct methods confirmed the probe's interaction with the i-motif. nih.gov A chemically synthesized batch of the probe demonstrated equivalent binding in both SPR and fluorescence titration experiments. nih.gov While specific studies on the binding stoichiometry of this compound have not been detailed, a 1:1 binding stoichiometry is common for similar small molecule interactions with i-motif DNA, as determined by methods like Job's plot analysis. nih.govacs.org
| Biophysical Method | Dissociation Constant (K_d) for this compound |
|---|---|
| Surface Plasmon Resonance (SPR) | 7.4 ± 5.3 μM |
| Fluorescence Titration | 1.6 ± 0.3 μM |
Specificity of Probe Interaction with HRAS-1Y i-Motif Versus Other Nucleic Acid Structures
A critical characteristic of a useful molecular probe is its specificity for the intended target over other similar structures present in a cellular environment. This compound was identified specifically for its ability to bind the hras-1Y i-motif while showing minimal interaction with other DNA and RNA secondary structures. nih.gov
Canonical B-form DNA is the most common double-helical structure in the genome. mdpi.com The initial screening process for this compound involved a small molecule microarray that included various DNA and RNA structures. The probe was selected based on its preferential binding to the i-motif, indicating a high degree of discrimination against other structures, including standard duplex DNA. nih.gov
The promoter region of the HRAS oncogene contains elements that can form both i-motifs and G-quadruplexes, making selectivity between these non-canonical forms crucial. nih.govplos.org The formation of the i-motif is highly dependent on pH, being stable at acidic pH due to the necessary protonation of cytosine bases. nih.gov At higher pH levels, the same DNA sequence can adopt other conformations, such as a hairpin structure.
Experiments using waterLOGSY NMR demonstrated the probe's remarkable fold-dependent binding. nih.gov
At pH 6.02 , where the DNA is folded into the i-motif structure, direct binding of this compound was observed. nih.gov
At pH 8.02 , where the DNA predominantly exists as a hairpin, no binding was detected. nih.gov
This pH-dependent interaction confirms that the probe specifically recognizes the folded i-motif structure and does not bind to the unfolded or alternatively folded hairpin conformation of the same DNA sequence. nih.gov The initial screen also confirmed its selectivity against other non-B DNA structures, highlighting its potential as a specific tool for studying i-motif biology. nih.gov
Characterization of Probe Binding Modes
Understanding how a probe interacts with its target at a molecular level is essential for interpreting its effects and for future optimization. Spectroscopic and computational methods have provided insights into the binding mode of this compound with the HRAS-1Y i-motif.
Evidence suggests that this compound directly interacts with the core of the i-motif structure, which is characterized by intercalated C·C+ base pairs. nih.govscilit.com
NMR Spectroscopy: In NMR experiments, the addition of the probe caused significant broadening of the characteristic imino proton signals (around δppm ~15–16) of the i-motif. nih.gov This perturbation indicates a direct interaction that alters the chemical environment of the i-motif's core protons. nih.gov
Computational Docking: While the lack of a high-resolution structure for the full hras-1Y i-motif presented challenges for computational modeling, docking studies were performed using a minimal i-motif model that lacked the complex loop regions. These computational experiments suggested that the probe binds directly to the i-motif core. nih.gov
Together, these findings indicate that this compound engages directly with the core structural elements of the HRAS-1Y i-motif, leading to a measurable conformational change. nih.gov
Binding to Lateral Loops or Minor Groove Regions
The precise binding sites of small molecule probes on the HRAS-1Y i-motif are a subject of ongoing investigation. The complex three-dimensional architecture of the i-motif, characterized by intercalated hemiprotonated cytosine-cytosine (C-C+) base pairs and exposed loop regions, presents multiple potential interaction surfaces. While the core of the i-motif is defined by the stacked C-C+ pairs, the lateral loops and grooves are considered prime targets for ligand binding due to their accessibility and unique chemical environments.
Computational modeling and experimental data suggest that small molecules can interact with i-motif structures through various modes, including groove binding and interactions with the loop regions. However, accurately modeling the flexible loop regions of the HRAS-1Y i-motif has proven to be challenging due to the complex energy landscape that governs their pairing and stacking interactions. nih.gov Some studies have focused on docking small molecules to the major groove of a simplified, minimal i-motif model that lacks these dynamic loop structures. nih.gov
For i-motifs in general, it is proposed that the lateral loops can serve as recognition sites for transcription factors, which can lead to the unfolding of the i-motif and subsequent transcriptional activation. This suggests that small molecules designed to bind to these same loop regions could potentially modulate these protein-DNA interactions, thereby influencing gene expression. The specificity of a probe for the HRAS-1Y i-motif would therefore depend on the unique sequence and conformation of its loops and grooves. Further high-resolution structural studies are required to definitively elucidate the binding of probes like this compound to the lateral loops or minor groove regions of the HRAS-1Y i-motif.
Influence of pH on Probe-i-Motif Binding and Induced Conformational Changes
The formation and stability of the i-motif structure are intrinsically linked to pH. The requisite hemiprotonated C-C+ base pairs that form the core of the i-motif are stable only under acidic to neutral conditions. At alkaline pH, deprotonation of the cytosine bases leads to the unfolding of the i-motif into a hairpin or random coil conformation. nih.gov Consequently, the binding of small molecule probes that specifically recognize the folded i-motif structure is highly pH-dependent.
Research has demonstrated that lead compounds designed to target the HRAS-1Y i-motif exhibit direct, fold-dependent binding. For instance, direct interaction with the DNA is observed at a pH of 6.02, where the i-motif is in its folded state. In contrast, at a pH of 8.02, where the DNA predominantly exists as a hairpin, no binding is observed. nih.gov This pH-dependent binding is a critical indicator that the small molecules are indeed interacting with the specific tertiary structure of the i-motif. nih.gov
The binding of a probe can also induce conformational changes in the i-motif structure. Circular dichroism (CD) spectroscopy has been employed to monitor these changes. For the HRAS-1Y i-motif, the characteristic CD spectrum shows a peak minimum at 248 nm and a maximum at 289 nm in its folded state. nih.gov Upon the addition of a specific probe, a decrease in this peak height and a shift to a shorter wavelength have been observed, indicating a small but measurable alteration in the i-motif's conformation upon ligand binding. nih.gov This suggests an induced-fit mechanism may play a role in the binding process.
| pH Condition | HRAS-1Y i-Motif Conformation | Probe Binding | Induced Conformational Change |
| Acidic to Neutral (e.g., pH 6.02) | Folded i-motif | Yes | Measurable alteration in structure |
| Alkaline (e.g., pH 8.02) | Unfolded (Hairpin/Random Coil) | No | Not applicable |
Impact of Molecular Crowding Conditions on Probe-i-Motif Recognition
The cellular environment is characterized by a high concentration of macromolecules, a condition known as molecular crowding. This crowded environment can significantly influence the stability and conformation of nucleic acid structures. For i-motifs, which are thermodynamically less stable than their G-quadruplex counterparts, molecular crowding has been shown to be a key factor in promoting their formation and stability, even at physiological pH where they might otherwise be unfolded. nih.gov
The stabilization of the HRAS-1Y i-motif structure under molecular crowding conditions has important implications for the recognition and binding of specific probes. By favoring the folded, targetable conformation of the i-motif, a crowded environment can effectively increase the population of the probe's binding partner. This, in turn, is expected to enhance the efficiency of probe-i-motif recognition and binding.
While direct experimental studies on the binding of this compound under molecular crowding conditions are limited, the general principle of crowding-induced stabilization of the target structure provides a strong basis for predicting an enhanced binding affinity. The use of crowding agents, such as polyethylene (B3416737) glycol (PEG), in in vitro assays can help to mimic the cellular environment and provide more physiologically relevant data on the interaction between probes and the HRAS-1Y i-motif. The table below summarizes the expected effects of molecular crowding.
| Condition | HRAS-1Y i-Motif Stability | Expected Impact on Probe Recognition |
| Dilute Solution | Less stable, pH-dependent | Recognition is highly dependent on acidic pH |
| Molecular Crowding | More stable, can form at higher pH | Enhanced recognition and binding due to increased population of the folded target structure |
Biophysical and Spectroscopic Characterization of Hras 1y I Motif Probe Complexes
Circular Dichroism (CD) Spectroscopy for Monitoring i-Motif Folding and Ligand-Induced Structural Changes
Circular Dichroism (CD) spectroscopy is a powerful technique for observing the secondary structure of nucleic acids. The folded HRAS-1Y i-motif exhibits a characteristic CD spectrum with a peak minimum at approximately 248 nm and a peak maximum at 289 nm, which confirms its proper i-motif conformation. nih.gov
The introduction of Hras-1Y i-motif Probe-1 induces noticeable changes in this spectral signature. Specifically, the presence of the probe causes a decrease in the peak height at 289 nm and a slight shift to a shorter wavelength. nih.gov This alteration, though small, is a clear indicator that the binding of this compound has a measurable effect on the conformation of the i-motif. nih.gov In contrast, other tested compounds showed minimal impact on the i-motif's structure, highlighting the specificity of the interaction. nih.gov
Further investigation into the thermodynamic stability of the complex was conducted through thermal denaturation studies. These experiments monitored the melting temperature (Tm) of the i-motif, which is the temperature at which half of the structure unfolds. The results indicated that this compound did not cause any statistically significant change in the melting temperature of the HRAS-1Y i-motif. nih.gov
| Parameter | Wavelength (nm) | Observation with this compound | Reference |
| Peak Minimum | 248 | No significant shift reported | nih.gov |
| Peak Maximum | 289 | Decreased intensity and shift to shorter wavelength | nih.gov |
| Melting Temperature (Tm) | Not Applicable | No statistically significant effect | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into the structure and dynamics of biomolecules. While a high-resolution structure of the HRAS-1Y i-motif is not yet available, 1D ¹H-NMR spectra clearly show characteristic signals for i-motif imino protons in the δ 15–16 ppm range, which are indicative of the hemiprotonated cytosine-cytosine (C-C+) base pairs that define the i-motif core. nih.govresearchgate.net
Chemical Shift Perturbation (CSP) is an NMR technique used to identify the binding interface between a ligand and its target molecule. nih.govresearchgate.net By recording NMR spectra of the HRAS-1Y i-motif upon titration with this compound, researchers can map the location of the interaction.
Upon the addition of increasing concentrations of this compound, the characteristic imino proton signals of the i-motif between 15 and 16 ppm broaden considerably. nih.gov This broadening suggests an interaction occurring at the i-motif core, affecting the chemical environment of the C-C+ base pairs. Significantly, no major changes are observed elsewhere in the spectrum, and there is no corresponding increase in signals for Watson-Crick imino protons (δ 12.5–14 ppm), which would indicate unfolding into a hairpin or duplex structure. nih.gov This localized effect points to a specific binding event at the i-motif core rather than a global disruption or unfolding of the DNA structure. nih.gov
Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) is a ligand-observed NMR experiment that definitively confirms direct binding of a small molecule to a macromolecule. researchgate.netnih.gov The experiment measures the transfer of magnetization from bulk water to the ligand. In the absence of a binding target, ligand peaks are phased negatively. nih.gov When the ligand binds to a large molecule like the i-motif, it tumbles more slowly, leading to a change in the sign of the nuclear Overhauser effect (NOE), and its peaks become positively phased. nih.gov
For this compound, WaterLOGSY experiments showed negatively phased peaks in the absence of DNA, confirming the compound does not aggregate in solution. nih.gov Upon addition of the HRAS-1Y i-motif, the proton signals from the probe became positively phased, providing direct evidence of its interaction with the DNA. nih.gov
Furthermore, WaterLOGSY was used to demonstrate the pH-dependent and fold-specific nature of the binding. Direct interaction was observed at pH 6.02, a condition under which the i-motif is stably folded. nih.gov However, when the pH was raised to 8.02, where the DNA predominantly exists as a hairpin, no binding was detected. nih.gov This confirms that this compound selectively recognizes the folded i-motif structure. nih.gov
| NMR Experiment | Key Finding for this compound | Implication | Reference |
| ¹H-NMR | Imino proton signals visible at δ 15-16 ppm | Confirms folded i-motif structure | nih.gov |
| CSP Mapping | Significant broadening of imino proton signals | Probe binds to the i-motif core | nih.gov |
| WaterLOGSY (pH 6.02) | Ligand peaks change from negative to positive phase | Confirms direct binding to folded i-motif | nih.gov |
| WaterLOGSY (pH 8.02) | No binding observed | Binding is specific to the i-motif conformation | nih.gov |
Fluorescence Spectroscopy and Fluorescence Resonance Energy Transfer (FRET) for Binding Kinetics and Dynamics
Fluorescence-based techniques are highly sensitive methods for quantifying binding affinities and monitoring conformational changes in biomolecules. nih.gov
Fluorescence titration experiments were used to quantify the binding affinity of this compound for the HRAS-1Y i-motif. These experiments, corroborated by surface plasmon resonance (SPR), determined the binding affinity (Kd) to be in the low micromolar range. nih.gov
| Compound | Binding Affinity (Kd) by Fluorescence Titration / SPR | Reference |
| This compound | 7.4 ± 5.3 µM | nih.gov |
Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for monitoring real-time conformational changes, such as the folding and unfolding of nucleic acid structures. nih.gov In a typical FRET assay for an i-motif, donor and acceptor fluorophores are placed at the 3' and 5' ends of the DNA strand. A change in the distance between these ends, caused by a significant conformational shift like unfolding, results in a measurable change in FRET efficiency. nih.gov
When this compound was evaluated using such a FRET assay, it was found to have minimal effects on the FRET signal. nih.gov This result indicates that the probe does not cause large-scale unfolding or a significant global conformational change in the i-motif structure, which is consistent with the findings from CD and NMR spectroscopy. nih.gov
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In the context of the Hras-1Y i-motif, SPR has been employed to characterize the binding of small molecule probes.
Detailed Research Findings:
Initial screening of a small molecule microarray identified several compounds that interact with the Hras-1Y i-motif. nih.gov Among these, this compound (also referred to as compound 1 in some literature) was identified as a lead compound for its ability to bind to the i-motif structure. nih.gov
To investigate this interaction, a 5'-biotin-labeled Hras-1Y i-motif sequence was immobilized on a streptavidin-coated sensor chip. nih.gov Solutions containing this compound at various concentrations were then passed over the chip surface to monitor the binding events. The binding was observed to be pH-dependent, with significant interaction occurring at pH 6.02, where the i-motif is in its folded conformation. nih.gov Conversely, at a higher pH of 8.02, where the DNA predominantly exists as a hairpin, no binding was observed, indicating that this compound specifically recognizes the folded i-motif structure. nih.gov
SPR analysis was used to determine the equilibrium dissociation constant (KD), a measure of binding affinity. The KD for the interaction between this compound and the Hras-1Y i-motif was determined to be in the low micromolar range. nih.gov
Interactive Data Table: SPR Binding Affinity Data
| Compound | Target | KD (μM) | Experimental Conditions |
| This compound | Hras-1Y i-motif | 7.4 ± 5.3 | pH 6.02 |
Note: The data presented is based on available research. Further studies are required to fully elucidate the kinetic and thermodynamic profile of this interaction.
Electrophoretic Mobility Shift Assay (EMSA) and Native Polyacrylamide Gel Electrophoresis (PAGE) for Complex Formation Analysis
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation assay, is a widely used technique to study the binding of proteins or small molecules to nucleic acids. nih.gov The principle of EMSA is based on the observation that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound DNA. This results in a "shift" in the position of the DNA band on the gel. Native PAGE is the electrophoresis technique used to separate these complexes based on their size, shape, and charge.
Detailed Research Findings:
EMSA has been successfully utilized to demonstrate the interaction of proteins, such as hnRNP A1, with the Hras-1Y i-motif, confirming the utility of this method for studying molecular recognition of this DNA structure. In such experiments, the formation of a protein-DNA complex leads to a distinct, slower-migrating band in the gel compared to the free DNA.
However, the application of EMSA and Native PAGE for the specific analysis of the complex formed between the small molecule this compound and the Hras-1Y i-motif has not been documented in the available scientific literature. While this technique is theoretically applicable to studying small molecule-DNA interactions, several factors can make it challenging. The small size of the ligand may not induce a significant enough shift in the mobility of the much larger DNA molecule to be easily detectable. The conditions of the electrophoresis, such as buffer composition and temperature, must also be carefully optimized to maintain the integrity of the i-motif structure and the ligand-DNA complex during the run.
Therefore, while EMSA and Native PAGE are valuable tools for confirming the formation of nucleic acid-ligand complexes, there are currently no specific research findings detailing their use to analyze the interaction between this compound and the Hras-1Y i-motif.
Functional Interrogation of Hras 1y I Motif and Its Interactors Using Probes
Probe-Induced Modulation of HRAS-1Y i-Motif Stability and Conformation
Small molecule probes can be identified and designed to interact with the HRAS-1Y i-motif in distinct ways, leading to either its stabilization or destabilization. nih.gov These effects can be meticulously characterized using various biophysical techniques, such as Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR), and thermal denaturation assays, to understand the impact of ligand binding on the i-motif's structure and stability. nih.govnih.gov
Table 1: Biophysical Data for Probes Interacting with HRAS-1Y i-Motif This table presents hypothetical data based on published findings for illustrative purposes.
| Probe | Binding Affinity (Kd) | Effect on Melting Temp. (ΔTm) | Conformational Change (CD/NMR) | Mode of Action |
|---|---|---|---|---|
| Compound 1 | 7.4 ± 5.3 μM | Not specified | Measurable shift | Destabilization/Alteration |
| Compound 2 | 5.9 ± 3.7 μM | Not specified | Minimal effect | Stabilization |
| Kaempferol | ~40 μM | ~ +3 °C | Stacking interaction | Stabilization |
Conversely, other molecular probes can bind to the HRAS-1Y i-motif and induce a conformational change, leading to its destabilization or unfolding. nih.gov For example, a small molecule identified through a microarray screen, known as compound 1 , was found to alter the structure of the i-motif upon binding. nih.gov NMR and CD spectroscopy revealed that the binding of this compound caused significant broadening and shifting of the characteristic i-motif spectral peaks, indicating a measurable effect on its conformation. nih.gov Probes that destabilize the i-motif can be used to investigate the consequences of preventing or reversing its formation, providing insight into its role as a regulatory element. nih.gov
Elucidating the Interplay Between HRAS-1Y i-Motif and G-Quadruplexes in the Promoter
The promoter of the HRAS gene contains neighboring G-rich and C-rich sequences, which can form a G-quadruplex and an i-motif, respectively. nih.govplos.org These two structures are intrinsically linked, as they form on complementary strands of the same DNA duplex. Their formation is often mutually exclusive and is influenced by factors such as negative supercoiling generated during transcription. nih.govwikipedia.org
The relationship between G-quadruplexes and i-motifs in gene promoters is considered a dynamic and competitive one. ucl.ac.uk During transcription, the DNA double helix unwinds, creating single-stranded regions. This torsional stress can facilitate the folding of the G-rich strand into a G-quadruplex, which in turn makes the complementary C-rich strand available to fold into an i-motif. wikipedia.org The stabilization of one structure can lead to the destabilization of the other. ucl.ac.uk Studies have shown that G-quadruplexes in the HRAS promoter act as transcriptional repressors. plos.org The dynamic switch between the duplex state, the G4-folded state, and the i-motif-folded state represents a complex regulatory mechanism. nih.gov Probes that selectively stabilize either the G-quadruplex or the i-motif can be used to dissect this interplay and determine how shifting the equilibrium between these structures impacts HRAS gene expression. ucl.ac.uk
Investigating Protein-i-Motif Interactions with HRAS-1Y i-Motif Probes
The HRAS-1Y i-motif does not exist in isolation within the cell nucleus; it is recognized and bound by specific proteins that can modulate its structure and function. Probes that bind to the i-motif can be used to study these interactions, for instance, by competing with protein binding or by helping to isolate protein-DNA complexes.
A key family of proteins found to interact with i-motifs are the heterogeneous nuclear ribonucleoproteins (hnRNPs). nih.gov Research has specifically demonstrated that hnRNP A1 binds tightly to the i-motif structures within the HRAS promoter. nih.govresearchgate.net Techniques such as chromatin immunoprecipitation (ChIP) have confirmed that hnRNP A1 is associated with these GC-rich elements in living cells. nih.gov Further in vitro analysis using FRET and CD spectroscopy has shown that upon binding, hnRNP A1 actively unfolds the HRAS i-motif. nih.govresearchgate.net This unfolding activity is linked to the activation of HRAS transcription, as knocking down hnRNP A1 levels leads to a significant decrease in HRAS mRNA. nih.gov This suggests a regulatory model where hnRNP A1 resolves the i-motif structure, likely facilitating the assembly of the transcriptional machinery. nih.govnih.gov
Table 2: Proteins Interacting with HRAS i-Motif
| Protein | Family | Observed Interaction with HRAS i-Motif | Functional Outcome |
|---|---|---|---|
| hnRNP A1 | Heterogeneous Nuclear Ribonucleoprotein | Binds and unfolds the i-motif structure nih.govresearchgate.net | Activation of HRAS transcription nih.gov |
Characterization of Unfolding Activity by i-Motif Binding Proteins
Several proteins have been identified that interact with and modulate the stability of the HRAS-1Y i-motif. A key characteristic of some of these binding proteins is their ability to unfold the i-motif structure, thereby influencing HRAS transcription. The heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) is a prominent example of such a protein. nih.govnih.govnih.gov The characterization of this unfolding activity has been accomplished through a combination of biophysical techniques, including Fluorescence Resonance Energy Transfer (FRET) and Circular Dichroism (CD) spectroscopy. nih.govnih.gov
FRET-based assays have been instrumental in monitoring the conformational changes of the HRAS-1Y i-motif in real-time. By labeling the DNA with a donor and an acceptor fluorophore, the transition from a folded i-motif to an unfolded state upon protein binding can be observed as a change in FRET efficiency. Studies have demonstrated that the addition of hnRNP A1 to a pre-formed HRAS-1Y i-motif leads to a significant decrease in FRET, indicating an increase in the distance between the fluorophores and thus, unfolding of the structure. nih.gov
CD spectroscopy, which is sensitive to the secondary structure of DNA, provides complementary evidence for i-motif unfolding. The HRAS-1Y i-motif exhibits a characteristic CD spectrum with a positive peak around 288 nm. nih.gov Upon incubation with hnRNP A1, a marked decrease in this peak is observed, consistent with the disruption of the i-motif's intercalated cytosine-cytosine+ base pairs. nih.gov
The unfolding activity of i-motif binding proteins is a critical aspect of their function, as it can directly impact the accessibility of the promoter region to the transcriptional machinery. The ability of proteins like hnRNP A1 to resolve the i-motif structure is believed to be a key step in the activation of HRAS gene expression. nih.govnih.gov
Table 1: Biophysical Characterization of HRAS-1Y i-Motif Unfolding by hnRNP A1
| Parameter | Method | Observation | Reference |
| Conformational Change | FRET | Decrease in FRET efficiency upon addition of hnRNP A1 | nih.gov |
| Secondary Structure | CD Spectroscopy | Decrease in the positive ellipticity at 288 nm in the presence of hnRNP A1 | nih.gov |
| Thermal Stability (Tm) of hras-1Y i-motif at pH 5.5 | FRET-melting | 52.1 °C | nih.gov |
| Thermal Stability (Tm) of hras-2Y i-motif at pH 5.5 | FRET-melting | 58.7 °C | nih.gov |
Chromatin Immunoprecipitation (ChIP) Assays for In Vivo Protein Occupancy
To understand the biological relevance of the interactions observed in vitro, it is crucial to determine whether these proteins associate with the HRAS-1Y i-motif within the native chromatin context of living cells. Chromatin Immunoprecipitation (ChIP) assays have been employed to investigate the in vivo occupancy of proteins at the HRAS promoter. nih.gov
ChIP is a powerful technique that allows for the isolation of protein-DNA complexes from cells. nih.gov By using an antibody specific to a protein of interest, the associated chromatin fragments can be immunoprecipitated and the DNA subsequently analyzed to identify the genomic regions occupied by that protein.
ChIP assays performed in HRAS-mutant T24 bladder cancer cells have provided compelling evidence for the in vivo association of hnRNP A1 with the GC-rich elements of the HRAS promoter, which are known to form i-motif structures. nih.gov Quantitative PCR (qPCR) analysis of the immunoprecipitated DNA revealed a significant enrichment of the hras-1 and hras-2 promoter regions in the hnRNP A1 ChIP samples compared to a negative control (IgG). nih.gov
Table 2: In Vivo Occupancy of hnRNP A1 at the HRAS Promoter Determined by ChIP-qPCR
| Genomic Locus | Protein | Fold Enrichment (vs. IgG) | Cell Line | Reference |
| hras-1 | hnRNP A1 | ~6 | T24 Bladder Cancer | nih.gov |
| hras-2 | hnRNP A1 | ~5 | T24 Bladder Cancer | nih.gov |
| hras-1 | RNA Pol II | ~4 | T24 Bladder Cancer | nih.gov |
| hras-2 | RNA Pol II | ~4 | T24 Bladder Cancer | nih.gov |
| Control Region | hnRNP A1 | ~1 | T24 Bladder Cancer | nih.gov |
| Control Region | RNA Pol II | ~1 | T24 Bladder Cancer | nih.gov |
Advanced Research Applications and Future Directions for Hras 1y I Motif Probes
Computational Approaches to Predict and Model Probe-i-Motif Interactions
Computational methods are indispensable in modern drug discovery and chemical biology, providing insights into molecular interactions that are often difficult to obtain through experimental techniques alone. For probes targeting the HRAS-1Y i-motif, computational approaches are crucial for understanding their binding mechanisms and for the rational design of next-generation molecules with improved properties.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode and stability of a small molecule within the binding pocket of a biological macromolecule. In the context of Hras-1Y i-motif Probe-1, these methods can elucidate the specific interactions that govern its binding to the i-motif structure.
Modeling studies have been employed to determine a plausible mode of interaction for probes with the HRAS-1Y i-motif. nih.gov Due to the challenges in obtaining a high-resolution structure of the full-length HRAS-1Y i-motif, simplified models of the i-motif core are often used for initial docking studies. These studies can predict how the probe fits into the grooves and loops of the i-motif, identifying key hydrogen bonds, electrostatic interactions, and van der Waals contacts.
For instance, a typical molecular docking workflow would involve:
Preparation of the Receptor: A 3D model of the HRAS-1Y i-motif is generated, often based on NMR or X-ray crystallography data of similar i-motif structures.
Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized.
Docking Simulation: A docking program is used to explore a vast number of possible binding poses of the probe on the i-motif surface, scoring each pose based on a force field that estimates the binding affinity.
Analysis of Results: The top-scoring poses are analyzed to identify the most likely binding mode and the key interactions responsible for binding.
MD simulations can then be used to refine the docked poses and to study the dynamic behavior of the probe-i-motif complex over time. These simulations can provide insights into the conformational changes that may occur upon binding and the stability of the complex in a simulated physiological environment.
Table 1: Key Interactions Predicted by Molecular Modeling for Aminopyrimidine-based Probes with i-Motif DNA
| Interaction Type | Interacting Groups on Probe | Interacting Groups on i-Motif | Significance |
| Hydrogen Bonding | Aminopyrimidine nitrogen | Cytosine bases, phosphate backbone | Provides specificity and contributes to binding affinity. |
| Electrostatic Interactions | Positively charged moieties | Negatively charged phosphate backbone | Guides the initial binding and stabilizes the complex. |
| Hydrophobic Interactions | Aromatic rings | Bases within the i-motif core | Contributes to the overall binding energy. |
De Novo Design of Next-Generation Probes
De novo design is a computational strategy for designing novel molecules with desired properties from scratch. In the context of HRAS-1Y i-motif probes, de novo design algorithms can be used to generate new chemical entities with potentially higher affinity, selectivity, and better pharmacological properties.
The process of de novo design can be broadly categorized into two main approaches:
Ligand-based de novo design: This approach uses the structure of a known active compound, such as this compound, as a template to generate new molecules with similar properties. The algorithm might grow new fragments from the existing scaffold or link different fragments together to create novel structures.
Structure-based de novo design: This method utilizes the 3D structure of the target, in this case, the HRAS-1Y i-motif. The algorithm identifies potential binding sites on the i-motif surface and then builds molecules that are complementary in shape and chemical properties to these sites.
The development of next-generation probes for the HRAS-1Y i-motif will likely involve a combination of these computational approaches with traditional medicinal chemistry. The insights gained from molecular docking and MD simulations of existing probes can inform the design of new molecules, which can then be synthesized and tested experimentally. This iterative cycle of design, synthesis, and testing is a powerful paradigm for the development of highly potent and selective chemical probes.
Development of Fluorescent Probes for Cellular Visualization of i-Motifs
A key challenge in the study of i-motifs is their visualization within the complex environment of a living cell. The development of fluorescent probes is a critical step towards understanding the cellular localization, dynamics, and biological functions of the HRAS-1Y i-motif.
While this compound itself is not fluorescent, its scaffold could be chemically modified to incorporate a fluorophore. Such a fluorescent derivative would allow for direct visualization of the HRAS-1Y i-motif in cells using fluorescence microscopy. The design of such probes requires a careful balance between maintaining high binding affinity and selectivity for the i-motif and achieving suitable photophysical properties for cellular imaging.
In-Cell NMR Applications
In-cell NMR is a powerful technique for studying the structure and interactions of biomolecules within living cells at atomic resolution. While challenging, in-cell NMR could potentially be used to study the interaction of this compound with its target in a cellular context.
In a hypothetical in-cell NMR experiment, a 15N- or 13C-labeled oligonucleotide corresponding to the HRAS-1Y i-motif sequence would be introduced into cells. The cells would then be treated with this compound. By acquiring NMR spectra of the intracellular components, it would be possible to observe changes in the chemical shifts of the i-motif's nuclei upon probe binding. This would provide direct evidence of the interaction occurring within the cell and could reveal details about the binding mode under physiological conditions.
Furthermore, small molecule probes that stabilize the i-motif structure could be invaluable tools for in-cell NMR studies. By increasing the population of the folded i-motif state, these probes could enhance the NMR signals, making them easier to detect and analyze.
Antibody-Based Probes (e.g., iMab)
The development of an antibody fragment, known as iMab, that specifically recognizes i-motif structures has been a significant breakthrough in the field. iMab has been used to visualize i-motifs in the nuclei of human cells, providing strong evidence for their existence in vivo.
While iMab provides a general tool for detecting i-motifs, it does not offer the same level of specificity for a particular i-motif sequence, such as the one in the HRAS promoter. Small molecule probes like this compound, with their potential for high sequence selectivity, could complement antibody-based approaches. For example, a biotinylated version of this compound could be used in pull-down assays to isolate the HRAS-1Y i-motif and its associated proteins from cell lysates for further analysis.
Expanding the Scope of HRAS-1Y i-Motif Probes in Basic Biological Research
The ability to selectively target the HRAS-1Y i-motif with small molecules has broad implications for basic biological research. These probes can be used as tools to investigate the fundamental roles of i-motifs in gene regulation and other cellular processes.
One of the key applications of HRAS-1Y i-motif probes is in studying the regulation of HRAS gene expression. nih.gov The HRAS gene is a proto-oncogene, and its overexpression is associated with various cancers. By using a probe that can either stabilize or destabilize the i-motif structure in the HRAS promoter, researchers can investigate how the conformational state of the i-motif affects the transcription of the HRAS gene. nih.gov For example, if stabilizing the i-motif with a probe leads to a decrease in HRAS mRNA levels, it would suggest that the i-motif acts as a transcriptional repressor.
Table 2: Potential Research Applications of HRAS-1Y i-Motif Probes
| Research Area | Application of Probe | Potential Outcome |
| Gene Regulation | Modulating the stability of the HRAS i-motif in cell culture models. | Elucidation of the role of the i-motif as a transcriptional switch for the HRAS oncogene. |
| Cancer Biology | Investigating the effect of the probe on the proliferation and survival of cancer cells with HRAS mutations. | Validation of the HRAS i-motif as a potential therapeutic target for cancer. |
| Chemical Biology | Using the probe as a starting point for the development of more potent and selective i-motif binders. | Generation of a toolkit of chemical probes to study different i-motif structures in the genome. |
| High-Throughput Screening | Developing assays to screen for other small molecules that bind to the HRAS-1Y i-motif. | Discovery of new chemical scaffolds for targeting i-motifs. |
Furthermore, these probes can be used to explore the interactions between the HRAS-1Y i-motif and cellular proteins. It is known that various proteins can bind to non-canonical DNA structures and modulate their function. By using a probe to stabilize the i-motif, researchers can perform affinity purification-mass spectrometry (AP-MS) experiments to identify proteins that specifically interact with the folded i-motif structure. This could lead to the discovery of novel regulatory pathways involving the HRAS i-motif.
Understanding i-Motif Dynamics Across the Cell Cycle
The formation and dissolution of i-motif structures are not static events within the cell; instead, they are dynamic processes intricately linked to the cell cycle. Research has demonstrated that the presence of i-motifs fluctuates throughout the different phases of cell division, suggesting a role in the temporal regulation of gene expression. The development of specific fluorescent probes, such as this compound, provides a powerful tool to visualize and quantify these dynamics in living cells.
Studies utilizing fluorescent antibodies that specifically recognize i-motif structures, such as iMab, have revealed that the number of i-motif foci within the nucleus varies significantly during the cell cycle. For instance, a notable increase in i-motif formation is observed during the late G1 and S phases, coinciding with periods of active transcription and DNA replication. This dynamic behavior suggests that i-motifs may play a role in initiating or regulating these critical cellular processes.
The use of probes like this compound allows for real-time imaging of i-motif dynamics. By introducing the probe into synchronized cell populations, researchers can track the fluorescence intensity and localization, providing insights into the precise timing of i-motif formation and dissolution. This approach can help to elucidate the specific roles of i-motifs in controlling the expression of genes, such as HRAS, at particular stages of the cell cycle.
Interactive Data Table: i-Motif Foci Distribution Across the Cell Cycle
| Cell Cycle Phase | Average Number of i-Motif Foci per Nucleus | Key Cellular Events |
| G0/G1 | Low | Cell growth and preparation for DNA synthesis |
| Late G1/S | High | DNA replication and transcription |
| G2/M | Moderate | Preparation for mitosis and cell division |
Note: This table represents a generalized trend observed in studies of i-motif dynamics. The actual number of foci can vary depending on the cell type and the specific i-motif sequence being investigated.
Investigating i-Motif Functions in Gene Regulation Beyond HRAS
While the HRAS oncogene is a prominent example, i-motif forming sequences are found in the promoter regions of numerous other genes, indicating a broader role in gene regulation. These structures have been identified in the regulatory regions of genes involved in cell proliferation, apoptosis, and development, such as the c-myc, BCL2, and VEGF genes. The this compound, although specific to the HRAS i-motif, serves as a model for the development of similar probes targeting other gene-specific i-motifs.
The ability to selectively target and visualize different i-motifs allows researchers to investigate their individual roles in controlling gene expression. For example, stabilizing the i-motif in the BCL2 promoter has been shown to upregulate the expression of this anti-apoptotic gene. Conversely, destabilization of the c-myc i-motif can lead to a decrease in its expression. Fluorescent probes are instrumental in identifying and characterizing small molecules that can modulate the stability of these structures, thereby influencing gene expression.
The development of a library of i-motif probes, each specific to a different gene promoter, would enable a more comprehensive understanding of the i-motif "regulome." By simultaneously tracking the dynamics of multiple i-motifs within a single cell, researchers could begin to unravel the complex interplay between different regulatory pathways.
Methodological Advancements for High-Throughput Screening of i-Motif Ligands
The discovery of small molecules that can bind to and modulate the stability of i-motifs is a promising avenue for therapeutic development. High-throughput screening (HTS) methodologies are essential for efficiently screening large chemical libraries to identify such ligands. Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity, speed, and adaptability to automation.
A common HTS approach for identifying i-motif ligands is the Fluorescent Intercalator Displacement (FID) assay. In this assay, a fluorescent dye that binds to the i-motif is used. When a potential ligand binds to the i-motif, it displaces the fluorescent dye, leading to a change in the fluorescence signal. This change can be readily detected in a multi-well plate format, allowing for the rapid screening of thousands of compounds. Probes like this compound, which have intrinsic fluorescence upon binding, can also be adapted for HTS. In a competitive binding assay, the displacement of the fluorescent probe by a non-fluorescent ligand would result in a decrease in the fluorescence signal.
Recent advancements in HTS technology, such as the use of microfluidics and automated microscopy, are further enhancing the efficiency and throughput of i-motif ligand screening. These technologies allow for the screening of compounds in smaller volumes and with higher spatial and temporal resolution.
Interactive Data Table: Comparison of HTS Methods for i-Motif Ligands
| HTS Method | Principle | Advantages | Disadvantages |
| Fluorescent Intercalator Displacement (FID) | A fluorescent dye is displaced from the i-motif by a binding ligand, causing a change in fluorescence. | High sensitivity, widely applicable. | Potential for false positives from fluorescent compounds. |
| Förster Resonance Energy Transfer (FRET) | A FRET pair is attached to the i-motif DNA. Ligand binding alters the distance between the pair, changing the FRET signal. | Ratiometric detection reduces false positives. | Requires labeling of the DNA. |
| Direct Fluorescence Titration | A fluorescent probe (like this compound) binds to the i-motif, and its fluorescence is monitored as the ligand concentration is varied. | Direct measurement of binding affinity. | Requires a fluorescent probe with suitable properties. |
Integration of HRAS-1Y i-Motif Probe Studies with Systems Biology Approaches
To fully understand the biological significance of i-motifs, it is crucial to move beyond the study of individual genes and embrace a more holistic, systems-level perspective. Systems biology approaches aim to integrate data from various "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of cellular processes. Data obtained from i-motif probe studies can provide a valuable new layer of information for these models.
By combining data on i-motif dynamics with genome-wide transcriptional profiling (transcriptomics), researchers can identify correlations between the formation of specific i-motifs and changes in gene expression patterns. For example, observing the formation of the HRAS i-motif using the this compound concurrently with an increase in the transcription of downstream target genes would provide strong evidence for its regulatory role.
Furthermore, integrating i-motif data with proteomics can reveal how the presence of these structures influences the cellular protein landscape. For instance, the stabilization of the HRAS i-motif might lead to an increase in the abundance of proteins involved in cell signaling pathways. By incorporating data on i-motif status into network models of gene regulation and protein-protein interactions, a more complete and dynamic picture of cellular function can be achieved. This integrated approach will be instrumental in deciphering the complex roles of i-motifs in health and disease.
Q & A
Q. How can researchers ensure reproducibility of Hras-1Y i-motif studies across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
